![molecular formula C16H15F3N2O2 B5798556 N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as EFU, is a chemical compound that has gained attention in scientific research due to its potential use as a protein kinase inhibitor. EFU is a white crystalline powder and has a molecular formula of C16H14F3N3O2.
Mechanism of Action
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea functions as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target proteins, thereby inhibiting its activity. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been shown to selectively inhibit certain protein kinases, making it a potential candidate for targeted therapy.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been shown to inhibit the activity of various protein kinases, including JNK, p38, and ERK. Inhibition of these kinases has been linked to the suppression of cell proliferation, migration, and invasion. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is its selectivity for certain protein kinases, making it a potential candidate for targeted therapy. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is also readily available in large quantities, making it suitable for lab experiments. However, one limitation of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Future Directions
There are several future directions for N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea research. One direction is to further investigate its potential as a protein kinase inhibitor and its efficacy in targeting specific protein kinases. Another direction is to study its potential use in combination therapy with other drugs. Additionally, further studies are needed to evaluate its potential toxicity and optimize its dosing regimen for clinical trials.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is a chemical compound that has gained attention in scientific research due to its potential use as a protein kinase inhibitor. The synthesis method has been optimized to produce N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in large quantities, making it readily available for scientific research. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has shown promising results in inhibiting the activity of certain protein kinases, making it a potential candidate for drug development. Further research is needed to evaluate its potential toxicity and optimize its dosing regimen for clinical trials.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea involves the reaction between 4-(trifluoromethyl)aniline and 4-ethoxyphenyl isocyanate in the presence of a base catalyst. The reaction yields N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea as a white crystalline powder with a high purity level. The synthesis method has been optimized to produce N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in large quantities, making it readily available for scientific research.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been studied extensively for its potential use as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in cell signaling and regulation. Dysregulation of protein kinases has been linked to the development and progression of various diseases, including cancer, diabetes, and Alzheimer's disease. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has shown promising results in inhibiting the activity of certain protein kinases, making it a potential candidate for drug development.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-2-23-14-9-7-13(8-10-14)21-15(22)20-12-5-3-11(4-6-12)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVYQQMATKBFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
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